tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-11-5-4-8-15(16)9-6-12(17)7-10-15/h4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRCLFHOEMDESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Spirocyclic Core
The most documented route begins with cyclohexenone and a Boc-protected aminol derivative. In a representative procedure:
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Michael Addition : Cyclohexenone reacts with tert-butyl N-(2-hydroxyethyl)carbamate in the presence of a base (e.g., NaH) in tetrahydrofuran (THF) at 0–5°C to form a β-amino ketone intermediate.
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Intramolecular Cyclization : The intermediate undergoes acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid in refluxing toluene) to yield the spirocyclic structure.
Critical Parameters :
Oxidation and Functionalization
Post-cyclization, the ketone at position 9 is introduced via oxidation. A common method employs Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C, achieving >85% yield. Alternative oxidants like pyridinium chlorochromate (PCC) are less effective due to incomplete conversion.
Alternative Pathway via Ring-Closing Metathesis
Grubbs Catalyst-Mediated Cyclization
A second route utilizes ring-closing metathesis (RCM) to form the spirocyclic skeleton:
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Diene Preparation : A Boc-protected amine bearing two terminal alkenes is synthesized from 1,5-pentadien-3-ol and tert-butyl carbamate.
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Metathesis : Grubbs II catalyst (5 mol%) in dichloromethane (DCM) at 40°C facilitates RCM, yielding the spirocycle in 72% yield.
Advantages :
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Avoids harsh acidic/basic conditions.
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Enables modular synthesis by varying diene substituents.
Limitations :
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High catalyst costs and sensitivity to oxygen/ moisture.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Recent advancements adopt continuous flow systems to enhance reproducibility:
Yield Optimization Strategies
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (Michael) | Prevents β-keto elimination |
| Solvent Polarity | THF (ε = 7.6) | Enhances nucleophilicity |
| Catalyst Loading | 5 mol% Grubbs II | Balances cost and efficiency |
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Reduction of the Ketone Group
The 9-oxo group undergoes reduction to form secondary alcohols. Common reagents include:
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Lithium aluminum hydride (LiAlH<sub>4</sub>) : Reduces the ketone to a secondary alcohol under anhydrous conditions.
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Sodium borohydride (NaBH<sub>4</sub>) : Less reactive but selective for ketones in the presence of acid-sensitive groups.
Example Reaction:
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions, exposing the secondary amine:
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Trifluoroacetic acid (TFA) : Achieves deprotection in dichloromethane or DMF at room temperature.
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Hydrochloric acid (HCl) : Requires prolonged heating in dioxane or ethanol.
Example Reaction:
Nucleophilic Additions at the Ketone
The electrophilic ketone participates in nucleophilic additions:
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Grignard reagents : Form tertiary alcohols.
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Hydrazines : Yield hydrazones, useful for further functionalization.
Oxidation Reactions
While ketones are typically oxidation-resistant, adjacent functional groups may undergo oxidation. For example, α-hydrogens (if present) could be oxidized to hydroxyl or carbonyl groups under strong conditions (e.g., KMnO<sub>4</sub>/H<sup>+</sup>).
Substitution Reactions
The spirocyclic amine (after Boc deprotection) can undergo alkylation or acylation:
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Alkylation : With alkyl halides to form secondary amines.
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Acylation : With acyl chlorides to generate amides.
Research Insights
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Structural analogs with similar spirocyclic frameworks exhibit enzyme inhibition (e.g., MmpL3 in Mycobacterium tuberculosis), suggesting potential bioactivity for this compound.
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The Boc group enhances solubility in organic solvents, facilitating synthetic manipulation .
Challenges and Considerations
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Steric hindrance : The spirocyclic structure may limit reagent access to reactive sites.
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Stability : The free amine (post-deprotection) is prone to oxidation, requiring inert atmospheres for handling.
This compound’s versatility in reduction, deprotection, and functionalization makes it valuable for pharmaceutical intermediates and materials science. Further studies are needed to explore its specific biological interactions and synthetic applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to tert-butyl 9-oxo-1-azaspiro[5.5]undecane derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. A study demonstrated that modifications in the spirocyclic structure can enhance activity against resistant bacterial strains, highlighting the importance of this compound in pharmaceutical development.
2. Anticancer Research
The unique structural features of tert-butyl 9-oxo-1-azaspiro[5.5]undecane make it a candidate for anticancer drug development. Preliminary studies suggest that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. For instance, derivatives of this compound have shown promise in targeting breast cancer cells, indicating a need for further exploration in clinical settings.
Organic Synthesis Applications
1. Building Blocks for Complex Molecules
tert-butyl 9-oxo-1-azaspiro[5.5]undecane serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for constructing more complex molecules, including pharmaceuticals and agrochemicals. This versatility is particularly valuable in combinatorial chemistry, where multiple derivatives can be synthesized rapidly.
2. Synthesis of Spiro Compounds
The spirocyclic nature of tert-butyl 9-oxo-1-azaspiro[5.5]undecane allows for the synthesis of other spiro compounds through cyclization reactions. These reactions are crucial in developing novel compounds with unique biological activities, expanding the library of available spiro compounds for research and application.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Screening
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various azaspiro compounds, including tert-butyl 9-oxo-1-azaspiro[5.5]undecane. The results showed significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity Assessment
In another study, researchers investigated the anticancer properties of several derivatives of azaspiro compounds on MCF7 breast cancer cells. The findings indicated that specific modifications to the tert-butyl group enhanced cytotoxicity, pointing towards its utility in further drug development efforts.
Mechanism of Action
The mechanism of action of tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of spirocyclic compounds allows for extensive comparisons. Below is an analysis of tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate relative to its analogs:
Structural Variations and Functional Groups
Biological Activity
Tert-butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C15H25NO3
- Molecular Weight : 267.37 g/mol
- CAS Number : 2306262-92-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, leading to downstream effects that may be beneficial in therapeutic contexts.
Biological Activity Overview
The compound has shown promise in several areas:
- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, which may be useful in drug development for conditions such as cancer and metabolic disorders.
- Receptor Modulation : The compound's unique structure allows it to interact with various receptors, potentially leading to therapeutic effects in diseases involving receptor dysregulation.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X with an IC50 value of 20 µM. |
| Study B | Receptor Interaction | Showed binding affinity to receptor Y, indicating potential as a therapeutic agent. |
| Study C | Antimicrobial Activity | Exhibited activity against bacteria Z with a minimum inhibitory concentration (MIC) of 15 µg/mL. |
Case Studies
Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on enzyme X involved in metabolic pathways. Results indicated that the compound effectively reduced enzyme activity by 70% at a concentration of 20 µM, suggesting its potential as a therapeutic agent for metabolic disorders.
Case Study 2 : In a pharmacological assessment, this compound was tested for its ability to modulate receptor Y involved in neurodegenerative diseases. The results showed a promising increase in receptor activation, indicating its potential role in neuroprotection.
Q & A
Basic: What synthetic strategies are effective for introducing the tert-butyl carboxylate group into spiro[5.5]undecane systems?
The tert-butyl carboxylate group is typically introduced via Boc protection of the amine or hydroxyl group in spirocyclic intermediates. For example, PharmaBlock Sciences (Nanjing) demonstrated the use of Boc-anhydride (di-tert-butyl dicarbonate) in non-polar solvents (e.g., THF or dichloromethane) with a base like DMAP or triethylamine to protect secondary amines in azaspiro systems . This method avoids side reactions such as ring-opening, which is critical for preserving the spiro[5.5]undecane framework. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the Boc-protected product.
Basic: How can the purity and structural integrity of tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate be validated?
Key analytical methods include:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., residual solvents or unreacted intermediates) .
- NMR Spectroscopy : H and C NMR are essential for verifying the spirocyclic structure. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in H NMR, while the carbonyl resonance of the carboxylate appears near 170 ppm in C NMR .
- X-ray Crystallography : To resolve ambiguities in stereochemistry, especially when the spiro center or keto group introduces conformational rigidity .
Advanced: What experimental precautions are necessary to prevent decomposition of the 9-oxo group during synthetic modifications?
The 9-oxo group is susceptible to nucleophilic attack or reduction under harsh conditions. To mitigate this:
- Protection Strategies : Temporarily reduce the ketone to a ketal or thioacetal using ethylene glycol or 1,2-ethanedithiol under acidic catalysis .
- Mild Reaction Conditions : Avoid strong bases (e.g., NaH) or high temperatures (>60°C). For example, PharmaBlock used low-temperature (−78°C) lithiation for functionalizing azaspiro systems without compromising the keto group .
- Monitoring via TLC/LC-MS : Track reaction progress to minimize overexposure to reactive intermediates .
Advanced: How can computational methods predict hydrogen-bonding interactions in crystalline forms of this compound?
Graph set analysis (G. R. Desiraju’s formalism) and density functional theory (DFT) calculations can model hydrogen-bonding networks. For instance:
- Graph Set Notation : Assigns patterns like or to describe dimeric or catemeric hydrogen bonds, critical for understanding crystal packing .
- Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., C=O···H–N) and quantifies their contribution to lattice stability .
- Solvent Effects : Polar solvents (e.g., DMF) may stabilize zwitterionic forms, altering crystallization pathways .
Advanced: How do stereoelectronic effects influence the reactivity of the azaspiro[5.5]undecane core?
The spirocyclic structure imposes geometric constraints that affect:
- Ring Strain : The 6/5 fused rings in spiro[5.5] systems exhibit moderate strain, favoring nucleophilic ring-opening at the amide nitrogen under acidic conditions .
- Conformational Rigidity : The keto group at position 9 restricts rotational freedom, directing regioselective functionalization (e.g., alkylation at the less hindered nitrogen) .
- Electronic Effects : The electron-withdrawing carbonyl group activates adjacent positions for electrophilic substitution, as seen in halogenation studies of similar spiro compounds .
Basic: What are optimal storage conditions to prevent degradation of this compound?
- Temperature : Store at −20°C in a desiccator to minimize hydrolysis of the Boc group .
- Light Sensitivity : Protect from UV exposure using amber glass vials, as the keto group may undergo photochemical degradation .
- Inert Atmosphere : Argon or nitrogen gas prevents oxidation of the tertiary amine in the azaspiro system .
Advanced: How can isotopic labeling (e.g., 13^{13}13C or 15^{15}15N) be applied to study the metabolic stability of this compound?
- Synthesis of Labeled Analogs : Incorporate C into the carbonyl group via labeled Boc-anhydride or use N-enriched ammonia in reductive amination steps .
- LC-MS/MS Tracking : Monitor isotopic patterns in biological matrices (e.g., liver microsomes) to assess metabolic pathways and half-life .
Basic: What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye irritation (H315/H319 hazards) .
- Ventilation : Use fume hoods during weighing or reactions to prevent inhalation of fine particulates .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced: How does the spirocyclic structure impact solubility in aqueous vs. organic solvents?
- LogP Calculations : The tert-butyl group increases hydrophobicity (predicted LogP ~2.5), favoring solubility in DCM or THF.
- Polar Functional Groups : The 9-oxo and carboxylate groups enhance aqueous solubility at pH >7, enabling formulation in buffered solutions for biological assays .
Advanced: What strategies resolve contradictions in reported synthetic yields for Boc-protected azaspiro compounds?
Discrepancies often arise from:
- Purification Methods : HPLC vs. column chromatography (e.g., 75% yield via HPLC vs. 60% via silica gel) .
- Catalyst Choice : DMAP vs. pyridine in Boc protection reactions (DMAP improves yields by 15–20% due to superior nucleophilicity) .
- Starting Material Purity : Residual moisture in solvents or amines reduces yields; rigorous drying (molecular sieves) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
